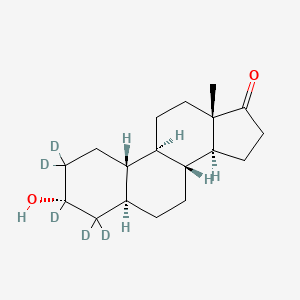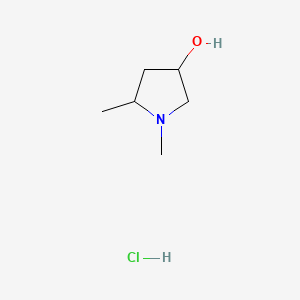
(3S)-3-Methyl-ethylester Heptanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Methyl-ethylester Heptanoic Acid is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, specifically, is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (3S)-3-Methyl-ethylester Heptanoic Acid typically involves the esterification of heptanoic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where heptanoic acid reacts with ethanol under acidic conditions to form the ester . The reaction is usually carried out at elevated temperatures to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Methyl-ethylester Heptanoic Acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Ester groups can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Major Products Formed
Oxidation: Heptanoic acid and ethanol.
Reduction: Heptanol and ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Methyl-ethylester Heptanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (3S)-3-Methyl-ethylester Heptanoic Acid involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness
(3S)-3-Methyl-ethylester Heptanoic Acid is unique due to its specific stereochemistry and its role as a pheromone in certain insect species. This makes it particularly valuable in ecological studies and pest control applications .
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
ethyl (3S)-3-methylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-9(3)8-10(11)12-5-2/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
OTNDYEHGLRZQIN-VIFPVBQESA-N |
Isomerische SMILES |
CCCC[C@H](C)CC(=O)OCC |
Kanonische SMILES |
CCCCC(C)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)









![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)
